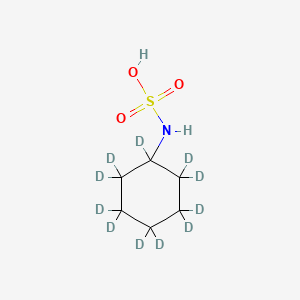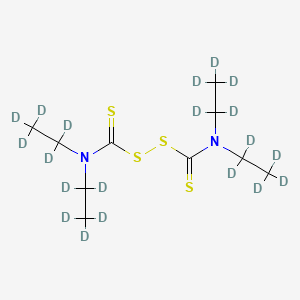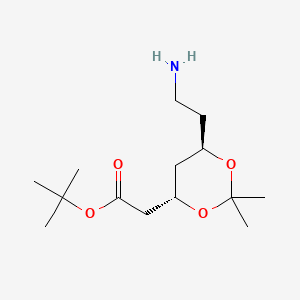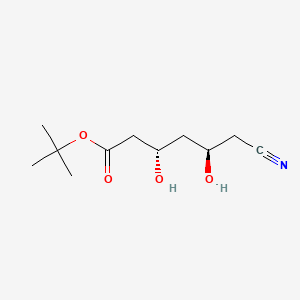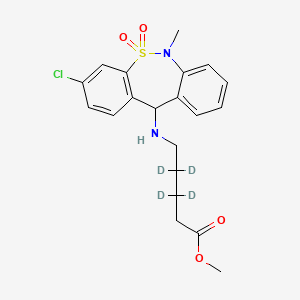
Tianeptine Metabolite MC5-d4 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tianeptine Metabolite MC5-d4 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 426.948. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurofarmacología
Tianeptine Metabolite MC5-d4 Methyl Ester es un intermedio marcado con deuterio de Tianeptina, que se sabe que es un facilitador selectivo de la captación de 5-HT (serotonina) in vitro e in vivo. También actúa como un inhibidor selectivo de la captación de dopamina .
Farmacocinética
Se ha desarrollado un modelo farmacocinético con un compartimento de metabolito para Tianeptina y su metabolito MC5, lo que puede facilitar la selección de la dosis para futuros experimentos farmacológicos .
Biodisponibilidad
Se encontró que la biodisponibilidad de Tianeptina después de la administración intraperitoneal fue del 69%, lo que indica que una cantidad significativa del fármaco llega a la circulación sistémica .
Ruta Metabólica
La ruta metabólica principal de Tianeptina implica un proceso de β-oxidación en 2 pasos de la cadena alifática, lo que lleva a la formación de dos metabolitos principales: MC5 y MC3 (ácido propiónico). MC5 es el metabolito principal que se encuentra en el plasma .
Mecanismo De Acción
Target of Action
Tianeptine Metabolite MC5-d4 Methyl Ester, as an intermediate of Tianeptine, primarily targets the serotonin (5-HT) and dopamine systems . It is a selective facilitator of serotonin uptake in vitro and in vivo . Additionally, it is reported to act as a selective inhibitor of dopamine uptake .
Mode of Action
The compound interacts with its targets by facilitating the uptake of serotonin and inhibiting the uptake of dopamine . This unique mechanism of action results in changes in the neurotransmitter levels in the brain, which can affect mood and behavior.
Biochemical Pathways
The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of the main metabolites MC5 and MC3 (propionic acid) . This process affects the serotonin and dopamine systems, which are key biochemical pathways in the brain involved in mood regulation and reward processing .
Pharmacokinetics
Following administration, both Tianeptine and its active metabolite MC5-d4 Methyl Ester undergo pharmacokinetic processes. The average volume of distribution at steady state for Tianeptine was found to be 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of Tianeptine after its intraperitoneal administration was 69% .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By facilitating serotonin uptake and inhibiting dopamine uptake, the compound can influence mood and behavior . This is particularly relevant in the context of depressive disorders, where alterations in these neurotransmitter systems have been implicated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and resultant effects can be affected by the route of administration . Furthermore, individual factors such as age, sex, genetic makeup, and overall health status can also influence the compound’s action and efficacy .
Análisis Bioquímico
Biochemical Properties
Tianeptine Metabolite MC5-d4 Methyl Ester plays a significant role in biochemical reactions, particularly those involving serotonin. It is reported to enhance serotonin uptake in selective brain regions . This interaction with serotonin, a crucial neurotransmitter, underscores its importance in biochemical processes.
Cellular Effects
The effects of this compound on cells are primarily related to its influence on serotonin uptake. By facilitating the uptake of serotonin, it can significantly impact cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with serotonin. It acts as a selective facilitator of serotonin uptake, thereby influencing the concentration of this neurotransmitter in the brain .
Temporal Effects in Laboratory Settings
Its parent compound, Tianeptine, has been observed to have a mean elimination half-life of 1.16 hours .
Propiedades
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWHCAIQATTKM-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676160 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216799-00-6 |
Source


|
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
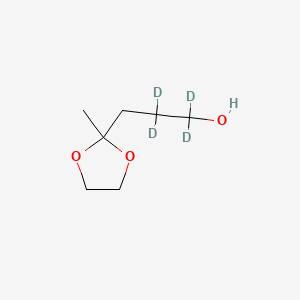
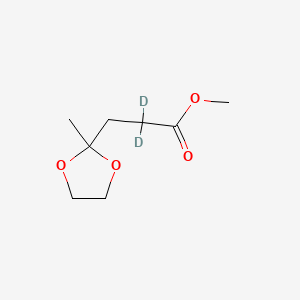


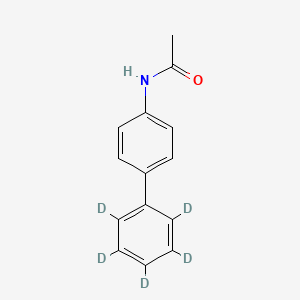
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
